molecular formula C20H15NS B160255 Trityl isothiocyanate CAS No. 1726-94-9

Trityl isothiocyanate

Cat. No. B160255
CAS RN: 1726-94-9
M. Wt: 301.4 g/mol
InChI Key: ZPZHAUXTGFNYTN-UHFFFAOYSA-N
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Description

Trityl isothiocyanate is a chemical compound with the formula C20H15NS . It is also known as Triphenylmethyl isothiocyanate .


Synthesis Analysis

The synthesis of Trityl isothiocyanate and similar compounds has been a subject of research. The key achievements in the development of synthetic approaches to tris(tetrathiaaryl)methyl radicals have been reviewed . The review focuses on the properties and promising applications of these radicals .


Molecular Structure Analysis

The molecular structure of Trityl isothiocyanate consists of 20 carbon atoms, 15 hydrogen atoms, and 1 sulfur and nitrogen atom each . The molecular weight of the compound is 301.405 .


Chemical Reactions Analysis

Trityl cations have been applied as neutral Lewis acids in different chemical reactions . They are most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .


Physical And Chemical Properties Analysis

Trityl isothiocyanate has a molecular weight of 301.405 . Trityl radicals are stable under both oxidation and reduction conditions . Many trityls are well soluble in water .

Scientific Research Applications

  • Synthesis in Solid-Phase Chemistry:

    • Trityl isothiocyanate resin is valuable in solid-phase synthesis, particularly for creating supported isatin beta-thiosemicarbazones and Mannich derivatives. This synthesis pathway also facilitates the production of a range of thioureas, which can be further converted into 2-aminothiazole-5-carboxylates (Pirrung & Pansare, 2001).
  • Isothiocyanates in Disease Prevention and Therapeutic Effects:

    • Isothiocyanates derived from cruciferous vegetables have been extensively studied for their disease preventive and therapeutic effects. Clinical trials have explored their utility in treating diseases ranging from cancer to autism, suggesting opportunities for their incorporation into larger human disease mitigation efforts (Palliyaguru et al., 2018).
  • Green Synthesis of Bioactive Compounds:

    • The synthesis of unsymmetrical trisubstituted 1,3,5-triazines using isothiocyanate demonstrates an eco-friendly process in organic chemistry. This method highlights the potential of isothiocyanates in developing new pathways for synthesizing important bioactive compounds (Li et al., 2021).
  • Chemoprotection and Cancer Prevention:

    • Isothiocyanates have shown significant chemoprotective effects against various types of cancer in animal models. Their mechanisms include inducing cytoprotective proteins, inhibiting proinflammatory responses, and affecting gene expression networks (Dinkova-Kostova, 2013).
  • Antimicrobial Activity:

    • Isothiocyanates from cruciferous plants exhibit antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), highlighting their potential as antibacterial agents (Dias et al., 2014).
  • Applications in Organic Synthesis:

    • Triphenylmethyl derivatives, including trityl, are used in various applications in organic synthesis. They serve as protecting groups and have novel applications in bioconjugation, cross-linking, and fluorescence (Shchepinov & Korshun, 2003).

Safety And Hazards

When handling Trityl isothiocyanate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Recent advances in the synthesis of isothiocyanates using elemental sulfur highlight the potential for future developments in this field . The unique properties of trityl isothiocyanate and similar compounds ensure their application as promising spin labels and spin .

properties

IUPAC Name

[isothiocyanato(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NS/c22-16-21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZHAUXTGFNYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169355
Record name Trityl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trityl isothiocyanate

CAS RN

1726-94-9
Record name Trityl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trityl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trityl isothiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
MC Pirrung, SV Pansare - Journal of combinatorial chemistry, 2001 - ACS Publications
… Herein, we describe the preparation of a trityl isothiocyanate (TrITC) resin and its application in the solid-phase synthesis of a variety of isatin derivatives, thioureas, and thiazoles. …
Number of citations: 26 pubs.acs.org
A Iliceto, A Fava, U Mazzuccato - The Journal of Organic …, 1960 - ACS Publications
… Experimental evidence obtained by us shows that the compound is trityl isothiocyanate. The infrared absorption spectrum of I shows a complex band with a maximum at 2046 cm.-1 (…
Number of citations: 19 pubs.acs.org
MBD Andaloussi, F Mohr - Journal of Organometallic Chemistry, 2010 - Elsevier
… This reactivity mimics that reported for the sulphur analogue: Trityl isothiocyanate reacts … as piperidine and morpholine react with trityl isothiocyanate to give exclusively the substitution …
Number of citations: 25 www.sciencedirect.com
PK Bridson, H Huang, X Lin - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
… Reaction of the arnine 5 with trityl isothiocyanate gave thiourea 8 as the only product when the reaction was carried out in dioxane. In more polar solvents tritylation of the amine was a …
Number of citations: 8 pubs.rsc.org
H Dauben, Jr, L Honnen, K Harmon - The Journal of Organic …, 1960 - ACS Publications
… Experimental evidence obtained by us shows that the compound is trityl isothiocyanate. The infrared absorption spectrum of I shows a complex band with a maximum at 2046 cm.-1 (…
Number of citations: 443 pubs.acs.org
JC Kaila, AB Baraiya, AN Pandya, HB Jalani… - Tetrahedron …, 2009 - Elsevier
… Reaction of trityl isothiocyanate with excess of amidines in diethyl ether furnished 1-amidino-3-trityl-thioureas 1 as white solids. As described in our previous communication, the …
Number of citations: 28 www.sciencedirect.com
RV Patil, JU Chavan, AG Beldar - RSC advances, 2017 - pubs.rsc.org
… the synthesis of 2-aminothiazole-5-carboxylates using trityl chloride resin 49 (35) as the starting solid support, which was subsequently converted to the trityl isothiocyanate (TrITC) resin …
Number of citations: 15 pubs.rsc.org
NK Kochetkov, EM Klimov, NN Malysheva - Tetrahedron letters, 1989 - Elsevier
… regeneration of the triphenylmethylium -ion, which continues the Process, and liberation of trityl isothiocyanate which is not prone to act as a nucleophile. The yield of isothiocyanate …
Number of citations: 62 www.sciencedirect.com
RG Hiskey, T Mizoguchi… - The Journal of Organic …, 1967 - ACS Publications
… Addition of ethyl N-carbobenzoxy-Strityl-L-cysteinylglycinate (X) to V provided a crude product which was a mixture of the three possible disulfides and trityl isothiocyanate. The …
Number of citations: 35 pubs.acs.org
O Bassas, J Huuskonen, K Rissanen, AMP Koskinen - 2009 - Wiley Online Library
… 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (18) and trityl isothiocyanate (19) were purchased from commercial sources. Compounds 20–23 were obtained in moderate to excellent …

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